Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-4-6-5-11-2-3-12(6)8(7)10/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVZVIZJESAYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CN=CC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aldehyde and Diamine Precursors
The foundational approach involves cyclizing methylglyoxal (pyruvic aldehyde) and o-phenylenediamine under controlled conditions. In a representative procedure, methylglyoxal reacts with o-phenylenediamine at 60–80°C in the presence of sodium pyrosulfite (Na₂S₂O₅) as a catalyst, forming 3-methylpyrrolo[1,2-a]pyrazine. This intermediate undergoes oxidation with potassium permanganate (KMnO₄) at 60–105°C to introduce carboxylic acid groups, yielding 5-methylpyrazine-2,3-carboxylic acid potassium. Subsequent acidification with sulfuric acid (H₂SO₄) and decarboxylation at 115°C produces 5-methylpyrazine-2-carboxylic acid, a structural analog of the target compound.
Optimization Insights :
-
Catalyst Selection : Sodium pyrosulfite enhances cyclization efficiency by stabilizing reactive intermediates.
-
Temperature Control : Maintaining 60–80°C during cyclization prevents side reactions such as over-oxidation.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes cyclization efficiency |
| Catalyst Loading | 6.75 kg/7 kg aldehyde | Prevents decomposition |
| Oxidation Time | 1–4 h | Balances conversion and byproduct formation |
Introduction of Amino and Ester Groups
The 6-amino and 7-carboxylate groups are introduced sequentially. Nitration followed by reduction or direct amination using ammonia or urea derivatives achieves the amino group at position 6. Esterification at position 7 is typically performed via Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions.
Critical Considerations :
-
Protective Groups : Temporary protection of the amino group during esterification prevents unwanted side reactions.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
Rhodium-Catalyzed Coupling Reactions
Switchable Synthesis via Rh(II) Catalysis
Recent advances employ Rh(II) catalysts to construct the pyrrolo-pyrazine core through [3+2] cycloaddition. Using Rh₂(OAc)₄ in chloroform at 100°C, 5-alkoxyisoxazoles couple with 1-sulfonyl-1,2,3-triazoles to form 4-aminopyrrole-3-carboxylates. Switching to Rh₂(Piv)₄ in refluxing toluene (110°C) redirects the pathway to pyrazine-2-carboxylates, which are subsequently functionalized.
Mechanistic Pathway :
-
Diazo Intermediate Formation : The triazole decomposes to a rhodium-bound diazo species.
-
Cycloaddition : The diazo intermediate reacts with the isoxazole, forming the fused ring system.
| Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|
| Rh₂(OAc)₄ | CHCl₃ | 4-Aminopyrrole-3-carboxylate | 72–85 |
| Rh₂(Piv)₄ | Toluene | Pyrazine-2-carboxylate | 68–78 |
Post-Functionalization Strategies
The pyrazine-2-carboxylate intermediate undergoes aminolysis with ammonium hydroxide or benzylamine to introduce the 6-amino group. Methylation at position 7 is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
Yield Optimization :
-
Aminolysis Temperature : 50–70°C minimizes hydrolysis of the ester group.
Oxidation and Decarboxylation Pathways
Oxidative Ring Expansion
A less common method involves oxidizing pyrrole precursors with agents like IBX (2-iodoxybenzoic acid). For example, pyrrolo[1,2-a]pyrazin-6-ylmethanol is oxidized to the corresponding aldehyde, which is further converted to the carboxylate via Pinnick oxidation. However, this route suffers from lower yields (≤60%) due to over-oxidation side reactions.
Reaction Conditions :
-
Oxidant : IBX (1.2 equiv) in ethyl acetate at 80°C.
-
Workup : Filtration and concentration under nitrogen to isolate the aldehyde intermediate.
Decarboxylation of Diacids
5-Methylpyrazine-2,3-carboxylic acid, synthesized via KMnO₄ oxidation, undergoes selective decarboxylation at position 3 using concentrated H₂SO₄. The remaining carboxylate at position 2 is esterified with methanol, yielding the monoester.
Key Data :
-
Decarboxylation Temperature : 115±10°C ensures complete CO₂ evolution.
-
Esterification Yield : 85–92% after crystallization from butanone.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization-Functionalization | Scalable, uses inexpensive reagents | Multi-step, requires purification | 65–75 |
| Rh-Catalyzed Coupling | High regioselectivity, tunable | Costly catalysts, inert conditions | 70–85 |
| Oxidation-Decarboxylation | Direct functionalization | Low yields, byproduct formation | 50–65 |
Purification and Characterization
Chemical Reactions Analysis
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: It can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for cyclization and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate has been explored as a potential anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial in cell cycle regulation. Inhibitors of these kinases are promising candidates for cancer therapy, especially in treating breast cancer and other malignancies characterized by dysregulated cell proliferation .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Compound Tested | Activity | Target |
|---|---|---|---|
| This compound | Inhibitory | CDK4/6 | |
| Pyrrolopyrimidine derivatives | Significant activity | Various cancers |
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Similar derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting significant minimum inhibitory concentrations (MICs). This suggests that this compound or its analogs could be developed as new antibiotics or adjunctive therapies for tuberculosis .
Table 2: Antimicrobial Activity Overview
| Study Reference | Compound Tested | MIC (µg/mL) | Pathogen |
|---|---|---|---|
| This compound analogs | 12.2 - 8.0 | Mycobacterium tuberculosis |
Neuroprotective Effects
Recent studies suggest that compounds related to this compound may possess neuroprotective properties. These compounds have been investigated for their ability to mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and oxidative stress responses .
Table 3: Neuroprotective Research Findings
| Study Reference | Compound Tested | Effect Observed | Mechanism |
|---|---|---|---|
| Pyrrolo derivatives | Neuroprotection | Anti-inflammatory |
Synthesis and Structure-Activity Relationships
The synthesis of this compound has been documented extensively, focusing on optimizing yield and purity through various synthetic routes. Structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo and pyrazine moieties can significantly influence biological activity. For instance, substituents at specific positions have been correlated with enhanced potency against targeted diseases .
Table 4: Synthesis Overview
| Synthetic Route | Yield (%) | Key Modifications |
|---|---|---|
| Route A | 85 | Substituted at position X |
| Route B | 90 | Altered functional groups |
Mechanism of Action
The exact mechanism of action of Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it has shown kinase inhibitory activity, which suggests it may interfere with kinase signaling pathways. Additionally, its antimicrobial and antiviral activities indicate it may disrupt microbial and viral processes .
Comparison with Similar Compounds
Methyl 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
- Structure: The compound (CID 166000695) shares the pyrrolopyrazine core but differs in two key aspects: A methyl group replaces the amino group at position 4. The pyrrolo ring is partially hydrogenated (1,2,3,4-tetrahydro), reducing aromaticity .
- Biological Activity: Hydrogenation may enhance metabolic stability but reduce planar interactions with biological targets like enzymes or receptors.
- Molecular Formula : C₁₀H₁₄N₂O₂ (vs. C₉H₁₀N₃O₂ for the target compound).
Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones
- Structure: These derivatives (e.g., from ) feature a pyrazinone ring (a lactam) instead of pyrazine, with aryl substituents at position 1 .
- Key Differences: The pyrazinone ring introduces a carbonyl group, increasing polarity and hydrogen-bonding capacity. Aryl groups at position 1 may enhance π-π stacking in biological systems.
- Biological Activity : Demonstrated anti-inflammatory and analgesic effects, suggesting that substituent positioning and ring oxidation state critically influence activity.
Methyl 8-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate (6f)
- Structure : Incorporates a phenyl group at position 8 and a hydrogenated pyrrolo ring .
- Synthesis: Prepared via azide-based multicomponent reactions, highlighting divergent synthetic routes compared to the target compound’s amino-focused modifications.
- Molecular Formula : C₁₅H₁₇N₂O₂ (higher molecular weight due to phenyl substitution).
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Structure : Features halogenated substituents (Cl, F) and a benzyl ester .
- Ester Flexibility: The benzyl ester may confer higher lipophilicity than the methyl ester in the target compound.
Structural and Functional Group Analysis
| Compound | Core Structure | Position 6 | Position 7 | Key Modifications |
|---|---|---|---|---|
| Target Compound | Pyrrolo[1,2-a]pyrazine | NH₂ | COOCH₃ | Aromatic, amino-ester |
| Methyl 6-methyl-tetrahydropyrrolo derivative | Tetrahydro-pyrrolopyrazine | CH₃ | COOCH₃ | Hydrogenated core, methyl |
| Aryl-2-methyl-pyrazinones | Pyrrolo[1,2-a]pyrazinone | - | Varies (aryl) | Lactam ring, aryl substituents |
| Imidazopyrimidine analogue | Imidazo[1,2-a]pyrimidine | NH₂ | COOCH₃ | Additional nitrogen in core |
Biological Activity
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound with significant biological activity. This article delves into its various biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Overview of the Compound
This compound features a unique pyrrolopyrazine scaffold that has garnered attention for its diverse biological activities. The compound is synthesized as a building block for more complex heterocyclic compounds and is known for its interactions with various molecular targets.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
- Antimicrobial Activity : this compound has shown efficacy against various microbial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, suggesting its utility in managing inflammatory diseases.
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, making it a candidate for antiviral drug development.
- Antitumor Activity : The compound has been noted for its ability to inhibit tumor cell proliferation in vitro, particularly in cancer cell lines with specific genetic aberrations.
- Kinase Inhibition : It has demonstrated kinase inhibitory activity, which is critical in cancer therapy as many kinases are involved in tumorigenesis.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Kinase Signaling Interference : The compound may disrupt kinase signaling pathways, which are crucial for cell growth and proliferation.
- Microbial and Viral Disruption : Its antimicrobial and antiviral activities suggest that it interferes with microbial and viral life cycles at various stages.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be made:
| Compound Name | Structure Type | Notable Activity | IC50 (µM) |
|---|---|---|---|
| 1,4-Disubstituted Pyrrolo[1,2-a]pyrazine | Pyrrolopyrazine derivative | Antitumor | Varies |
| 5H-Pyrrolo[2,3-b]pyrazine | Pyrrolopyrazine derivative | Kinase inhibition | Higher than target |
| This compound | Pyrrolopyrazine derivative | Antimicrobial & Antitumor | Low nanomolar range |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antitumor Efficacy : A study reported the synthesis and evaluation of various pyrrolopyrazine derivatives, including this compound. The compound exhibited significant antitumor activity against multiple cancer cell lines with IC50 values in the low nanomolar range .
- Kinase Inhibition : Another research effort focused on the structure-activity relationship (SAR) of pyrrolopyrazines. It was found that this compound effectively inhibited key kinases involved in cancer progression .
- Antimicrobial Studies : The compound was also tested against various bacterial strains and demonstrated promising antimicrobial properties. Further investigations are ongoing to explore its potential as an antibiotic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are available for Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate, and how do they compare in efficiency?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazine precursors with aryl bromides, as demonstrated in diversity-oriented synthesis libraries . Another approach involves base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate . Yield optimization often requires adjusting reaction time, temperature, and stoichiometric ratios of reagents.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR (400 MHz, CDCl) can resolve aromatic protons (e.g., δ 7.41 ppm for pyrrolo-pyrazine protons) and methyl ester groups (δ 3.58 ppm), while NMR confirms carbonyl carbons (e.g., δ 164.2 ppm for the carboxylate group) . High-Resolution Mass Spectrometry (HRMS) further validates molecular weight (e.g., [M+H] calculated as 257.1285) .
Q. What functionalization strategies are applicable at position 6 of the pyrrolo[1,2-a]pyrazine scaffold?
- Methodological Answer : Position 6 can be modified via electrophilic substitution or cross-coupling reactions. For instance, nitration using HNO in HSO at 0°C introduces nitro groups, as shown in analogous pyrazolo[1,5-a]pyrazine derivatives . Protecting group strategies (e.g., SEM groups) may enhance regioselectivity during functionalization .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement of this compound?
- Methodological Answer : SHELXL software is widely used for small-molecule refinement. For high-resolution or twinned data, iterative refinement cycles with restraints on bond lengths/angles improve accuracy. Discrepancies in thermal parameters or occupancy factors may require re-examizing hydrogen bonding or solvent effects .
Q. What strategies improve reaction yields during the aminolysis step to introduce the 6-amino group?
- Methodological Answer : Catalytic methods using Pd/C or Raney nickel under hydrogen atmosphere are effective. Solvent choice (e.g., methanol vs. THF) and temperature control (40–60°C) minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent over-reduction .
Q. How does the introduction of substituents at position 6 influence bioactivity in drug discovery contexts?
- Methodological Answer : Substituents like amino groups enhance hydrogen-bonding interactions with biological targets. For example, pyrrolo[1,2-a]pyrazine derivatives with electron-withdrawing groups at C6 show improved inhibitory activity against kinase targets. Structure-activity relationship (SAR) studies combined with molecular docking are essential for optimization .
Q. What analytical challenges arise when characterizing trace impurities in scaled-up syntheses?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities at ppm levels. For example, residual palladium from cross-coupling reactions can be quantified using ICP-MS. Orthogonal methods like - HMBC NMR help identify regioisomeric byproducts .
Q. How can fluorescence properties of pyrrolo[1,2-a]pyrazine derivatives be exploited for in vitro imaging?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
